molecular formula C9H8O3 B8690872 7-Methoxybenzofuran-4-ol

7-Methoxybenzofuran-4-ol

Cat. No.: B8690872
M. Wt: 164.16 g/mol
InChI Key: YNHNFTDTVHRVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzofuran-4-ol is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

7-Methoxybenzofuran-4-ol exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell functions.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, which could be beneficial in developing treatments for viral infections.
  • Anticancer Effects : Research indicates that this compound possesses significant cytotoxic effects on various cancer cell lines. For instance, it has been found to induce cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin.

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific molecular targets within cells. Studies have demonstrated that the compound can bind effectively to targets such as epidermal growth factor receptor (EGFR), leading to inhibition of cancer cell proliferation. In vitro studies have shown that treatment with this compound alters cell cycle distribution, particularly increasing populations in the S phase for MCF-7 cells .

Anticancer Activity

A detailed study evaluated the anticancer properties of this compound against multiple cancer cell lines. The findings revealed a dose-dependent cytotoxicity profile, with significant reductions in cell viability observed at higher concentrations. For example:

Cell Line IC50 Value (µM) Mechanism
MCF-75.2Induces apoptosis and cell cycle arrest
A5498.1Alters cell cycle distribution
SKOV36.3Targets EGFR signaling

These results highlight the compound's potential as a lead candidate for further development in anticancer therapies .

Antimicrobial Studies

In another study focusing on the antimicrobial properties of benzofuran derivatives, this compound was tested against various bacterial strains. The compound demonstrated substantial inhibitory effects, suggesting its application in developing new antimicrobial agents:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings support the potential use of this compound in treating bacterial infections .

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-1-benzofuran-4-ol

InChI

InChI=1S/C9H8O3/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5,10H,1H3

InChI Key

YNHNFTDTVHRVJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)O)C=CO2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.